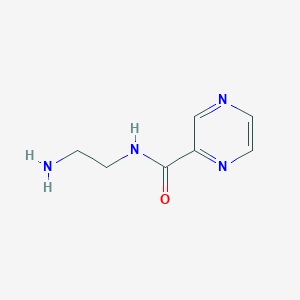

N-(2-aminoethyl)pyrazine-2-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(2-aminoethyl)pyrazine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4O/c8-1-2-11-7(12)6-5-9-3-4-10-6/h3-5H,1-2,8H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEUKFOPCRAYEMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)C(=O)NCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N 2 Aminoethyl Pyrazine 2 Carboxamide and Its Analogues

Classical Amidation and Coupling Reactions

The most direct and widely employed method for the synthesis of N-(2-aminoethyl)pyrazine-2-carboxamide and its analogues is through the formation of an amide bond between a pyrazine-2-carboxylic acid derivative and an appropriate amine.

Activation of Pyrazine-2-carboxylic Acid

A crucial first step in classical amidation is the activation of the carboxylic acid group of pyrazine-2-carboxylic acid to make it more susceptible to nucleophilic attack by an amine. Several standard activating agents and coupling reagents are utilized for this purpose.

One common approach involves the conversion of the carboxylic acid to a more reactive acyl chloride. This is typically achieved by treating pyrazine-2-carboxylic acid with thionyl chloride (SOCl₂), often in a solvent like dry toluene. mdpi.comresearchgate.netnih.govresearchgate.net The resulting pyrazine-2-carbonyl chloride is a highly reactive intermediate that readily undergoes amidation.

Alternatively, various coupling reagents can be employed to facilitate the amide bond formation directly from the carboxylic acid without the need to isolate the acyl chloride. Commonly used coupling agents include:

1,1'-Carbonyldiimidazole (CDI): This reagent reacts with the carboxylic acid to form a reactive acylimidazolide intermediate. nih.govimist.ma

Dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-Dimethylaminopyridine (DMAP): This combination is a widely used method for promoting amidation reactions. mdpi.com

Propylphosphonic anhydride (B1165640) (T3P): This is another effective coupling reagent for the synthesis of pyrazine-2-carboxylic acid derivatives. rjpbcs.com

The choice of activating agent or coupling reagent can depend on the specific substrates being used and the desired reaction conditions.

Reaction with 2-Aminoethylamine and Related Amines

Once the pyrazine-2-carboxylic acid is activated, it is reacted with 2-aminoethylamine or a related amine to form the desired this compound. The reaction is typically carried out in an appropriate solvent, and in the case of starting from an acyl chloride, a base such as pyridine (B92270) or triethylamine (B128534) is often added to neutralize the hydrochloric acid byproduct. mdpi.comnih.govresearchgate.netnih.gov

The general reaction scheme for the synthesis via the acyl chloride route is as follows:

| Starting Material | Reagent | Intermediate | Amine | Product |

|---|---|---|---|---|

| Pyrazine-2-carboxylic acid | SOCl₂ | Pyrazine-2-carbonyl chloride | 2-Aminoethylamine | This compound |

Similarly, when using coupling agents like CDI or DCC/DMAP, the pyrazine-2-carboxylic acid, the amine, and the coupling agent are typically mixed together in a suitable solvent to yield the final amide product. nih.govmdpi.com

Enzymatic Synthesis Approaches for Pyrazinamide (B1679903) Derivatives

In recent years, enzymatic methods have gained traction as a greener and more efficient alternative for the synthesis of amides. Lipases, in particular, have been shown to be effective catalysts for the amidation of pyrazine (B50134) esters with various amines.

A notable example is the use of Lipozyme® TL IM, an immobilized lipase (B570770) from Thermomyces lanuginosus, to catalyze the synthesis of a range of pyrazinamide derivatives. nih.govresearchgate.netrsc.org This enzymatic approach has been successfully applied in a continuous-flow system, offering advantages such as mild reaction conditions, high yields, and good scalability. The reaction typically involves the aminolysis of a pyrazine ester, such as methyl pyrazine-2-carboxylate, with an amine in a non-aqueous solvent like tert-amyl alcohol. nih.gov

The general scheme for the enzymatic synthesis is as follows:

| Pyrazine Ester | Amine | Enzyme Catalyst | Product | Yield |

|---|---|---|---|---|

| Methyl pyrazine-2-carboxylate | Various aliphatic and benzylamines | Lipozyme® TL IM | N-substituted pyrazine-2-carboxamides | Up to 91.6% nih.gov |

This biocatalytic method has been demonstrated with a variety of amines, including aliphatic amines that are structurally related to the side chain of this compound, suggesting its potential applicability for the synthesis of the target compound and its analogues. nih.gov

Reductive Amination Strategies for Pyrazine Amines

Reductive amination is a powerful and versatile method for the synthesis of amines from carbonyl compounds (aldehydes and ketones). wikipedia.orgharvard.eduorganic-chemistry.orglibretexts.orgresearchgate.net This reaction proceeds via the formation of an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). wikipedia.orgharvard.edu

While a direct synthesis of this compound via this route has not been extensively documented in the readily available literature, the general principles of reductive amination can be applied to the synthesis of pyrazine amines. For instance, one could hypothetically synthesize a pyrazine amine by reacting a pyrazine aldehyde, such as 2-formylpyrazine, with an appropriate amine in the presence of a suitable reducing agent.

The general two-step process of reductive amination involves:

Formation of an imine from the reaction of an aldehyde or ketone with a primary amine.

Reduction of the imine to an amine.

This can often be performed as a one-pot reaction. wikipedia.orgjocpr.comjocpr.com The choice of reducing agent is critical, as it should selectively reduce the imine in the presence of the starting carbonyl compound. harvard.edu

Derivatization via Substitution, Oxidation, and Reduction Reactions

The this compound scaffold can be further modified through various derivatization reactions to generate a library of analogues. These reactions can target the pyrazine ring, the carboxamide group, or the aminoethyl side chain.

Substitution Reactions:

On the Pyrazine Ring: The pyrazine ring can undergo substitution reactions, such as aminodehalogenation. For example, 3-chloropyrazine-2-carboxamide (B1267238) can react with various benzylamines to yield 3-benzylaminopyrazine-2-carboxamides. nih.govmdpi.com This demonstrates the feasibility of introducing substituents onto the pyrazine core.

On the Amino Group: The primary amino group of the ethylamino side chain is a site for further derivatization, such as acylation to form more complex amides. smolecule.com

Oxidation and Reduction:

Oxidation: The pyrazine ring system can be susceptible to oxidation under certain conditions, potentially leading to N-oxides or other oxidized derivatives. For instance, vanadium derivatives in combination with pyrazine-2-carboxylic acid have been used to catalyze the oxidation of alkanes, showcasing the involvement of the pyrazine moiety in redox processes. rsc.org

Reduction: The pyrazine ring can be reduced under specific catalytic hydrogenation conditions. For example, hydrogenation of a pyrazine derivative using a Rh/Al₂O₃ catalyst has been reported. researchgate.net The amino and carboxamide groups also present possibilities for reduction to form different amine derivatives. smolecule.com

These derivatization strategies allow for the fine-tuning of the physicochemical properties of the parent molecule.

Synthesis of Hybrid Ligands and Metal Complexes

The nitrogen atoms in the pyrazine ring and the amide group of this compound and its analogues make them excellent candidates for use as ligands in coordination chemistry. The synthesis of hybrid ligands often involves the derivatization of the pyrazine-2-carboxamide scaffold to introduce additional coordinating functionalities.

The resulting ligands can then be reacted with various metal salts to form metal complexes. The synthesis of these complexes is typically achieved by mixing the ligand with a metal salt (e.g., chlorides, nitrates, or acetates of transition metals) in a suitable solvent. The reaction conditions, such as temperature and stoichiometry, can be adjusted to control the formation of the desired complex.

A variety of pyrazinamide derivatives have been used to synthesize coordination compounds with metals such as copper(II), cobalt(II), nickel(II), and iron(III). The resulting complexes can exhibit diverse geometries, including octahedral, square planar, and tetrahedral, depending on the metal ion and the specific ligand structure.

The following table summarizes some examples of metal complexes synthesized from pyrazinamide and its derivatives:

| Ligand | Metal Ion | Resulting Complex Geometry |

|---|---|---|

| Pyrazinamide | Fe(III), Ru(III) | Octahedral |

| Pyrazinamide | Ni(II), Cu(II), Pd(II) | Square Planar |

| Pyrazinamide | Co(II), Zn(II), Cd(II), Hg(II) | Tetrahedral |

The synthesis of these metal complexes opens up possibilities for applications in areas such as catalysis and materials science.

Advanced Spectroscopic and Crystallographic Characterization of N 2 Aminoethyl Pyrazine 2 Carboxamide and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for determining the structure of organic compounds. For pyrazine-2-carboxamide derivatives, ¹H and ¹³C NMR spectra provide precise information about the chemical environment of each proton and carbon atom.

In the ¹H NMR spectrum of N-(2-bromoethyl)pyrazine-2-carboxamide, a derivative, the pyrazine (B50134) protons appear as distinct signals: a singlet at 9.96 ppm (pyrazine-H), a doublet of doublets at 9.10 ppm (pyrazine-H), and another doublet of doublets at 8.89 ppm (pyrazine-H). The amide proton (–NH–) is observed as a singlet at 8.98 ppm, and the ethyl protons (–CH₂–) appear as a singlet at 3.74 ppm. nih.gov Similarly, for N-(3-bromopropyl)pyrazine-2-carboxamide, the pyrazine protons are observed at 9.96 ppm (s), 9.10 ppm (dd), and 8.89 ppm (dd). The amide proton resonates at 8.98 ppm (s), while the methylene (B1212753) protons of the propyl chain appear as multiplets at 3.51 ppm, 3.18 ppm, and 2.05 ppm. nih.gov

The ¹³C NMR spectra also provide valuable structural information. For N-(2-bromoethyl)pyrazine-2-carboxamide, the carbonyl carbon (C=O) resonates at 160.7 ppm. The pyrazine carbons are found in the range of 144.6-146.0 ppm, and the ethyl carbons (CH₂CH₂) appear at 46.6 and 30.9 ppm. nih.gov For N-(3-bromopropyl)pyrazine-2-carboxamide, the carbonyl carbon is at 160.7 ppm, the pyrazine carbons are between 144.6 and 146.0 ppm, and the propyl carbons (CH₂CH₂CH₂) are observed at 38.4, 32.6, and 30.8 ppm. nih.gov These assignments are consistent with the proposed molecular structures and are crucial for confirming the synthesis of these derivatives. nih.govsemanticscholar.org

Table 1: ¹H and ¹³C NMR Data for N-(2-aminoethyl)pyrazine-2-carboxamide Derivatives

| Compound | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|

| N-(2-bromoethyl)pyrazine-2-carboxamide | 9.96 (s, 1H, pyrazine-H), 9.10 (dd, 1H, pyrazine-H), 8.98 (s, 1H, –NH–), 8.89 (dd, 1H, pyrazine-H), 3.74 (s, 4H, –CH₂–) | 160.7 (C=O), 146.0, 145.0, 144.7, 144.6 (pyrazine-C), 46.6, 30.9 (CH₂CH₂) |

| N-(3-bromopropyl)pyrazine-2-carboxamide | 9.96 (s, 1H, pyrazine-H), 9.10 (dd, 1H, pyrazine-H), 8.98 (s, 1H, –NH–), 8.89 (dd, 1H, pyrazine-H), 3.51 (m, 2H, –CH₂–), 3.18 (m, 2H, –CH₂–), 2.05 (m, 2H, –CH₂–) | 160.7 (C=O), 146.0, 145.0, 144.7, 144.6 (pyrazine-C), 38.4, 32.6, 30.8 (CH₂CH₂CH₂) |

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound and its derivatives, these techniques confirm the presence of key functional groups such as N-H, C=O, and the pyrazine ring.

The IR spectrum of a copper(II) complex with pyrazine-2-carboxamide shows characteristic bands for C-H stretching vibrations of the pyrazine ring in the region of 3275-3245 cm⁻¹. lew.ro The stretching of C=C and C=N in the pyridine (B92270) moiety appears at 1520 and 1482 cm⁻¹. lew.ro In derivatives like N-(pyridin-2-yl)pyrazine-2-carboxamide, the N-H stretch is observed around 3323 cm⁻¹, while the C=O stretch of the amide appears at approximately 1665-1678 cm⁻¹. researchgate.nethilarispublisher.com The formation of metal complexes with these ligands often results in shifts of these characteristic bands, indicating coordination. researchgate.nethilarispublisher.com For instance, in some platinum complexes of 2-pyrazinecarboxamide, the C=N stretching frequencies shift to higher frequencies, while the ν(NH) bands shift to lower frequencies compared to the free ligand. bendola.com

Table 2: Key IR Absorption Bands for Pyrazine-2-carboxamide Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Amide) | Stretching | ~3323 |

| C-H (Pyrazine Ring) | Stretching | 3245 - 3275 |

| C=O (Amide) | Stretching | 1665 - 1678 |

| C=C and C=N (Pyrazine Ring) | Stretching | 1482 - 1520 |

Mass Spectrometry (MS) in Molecular Mass Validation (e.g., HRMS-ESI)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight of a compound and aiding in its structural elucidation. High-resolution mass spectrometry with electrospray ionization (HRMS-ESI) is particularly useful for obtaining precise mass measurements.

For derivatives of pyrazine-2-carboxamide, HRMS-ESI is used to confirm their elemental composition. For example, the calculated mass for N-(2-bromoethyl)pyrazine-2-carboxamide (C₇H₈N₃OBr) is 229.3426, with the observed m/z (positive ion mode) being 230.0653. nih.gov Similarly, for N-(3-bromopropyl)pyrazine-2-carboxamide (C₈H₁₀N₃OBr), the calculated mass is 243.5438, and the observed m/z is 244.0921. nih.gov These precise mass measurements provide strong evidence for the successful synthesis of the target compounds. nih.gov In studies of pyrazinamide (B1679903) and its metabolites, gas chromatography-mass spectrometry has been utilized to identify and quantify the compounds in biological samples. nih.gov

Table 3: HRMS-ESI Data for Pyrazine-2-carboxamide Derivatives

| Compound | Molecular Formula | Calculated m/z | Observed m/z [M+H]⁺ |

|---|---|---|---|

| N-(2-bromoethyl)pyrazine-2-carboxamide | C₇H₈N₃OBr | 229.3426 | 230.0653 |

| N-(3-bromopropyl)pyrazine-2-carboxamide | C₈H₁₀N₃OBr | 243.5438 | 244.0921 |

Single-Crystal X-ray Diffraction for Three-Dimensional Structural Elucidation

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique has been extensively used to characterize the structures of this compound derivatives and their metal complexes.

For N-(2-chloroethyl)pyrazine-2-carboxamide, the crystal structure reveals that the pyrazine and amide groups are nearly co-planar, a conformation stabilized by an intramolecular N—H···N hydrogen bond. nih.gov The chloroethyl group is oriented out of this plane. In the crystal lattice, molecules form chains along the b-axis through N—H···N hydrogen bonds. nih.gov The crystal structure of N-(pyridin-2-ylmethyl)pyrazine-2-carboxamide shows that molecules are linked by N—H⋯N hydrogen bonds, forming inversion dimers. iucr.org These dimers are further connected into sheets through C—H⋯O hydrogen bonds. iucr.org In metal complexes, such as a copper(II) complex with pyrazine-2-carboxamide, the ligand can act as a bridging ligand, leading to the formation of polymeric structures. lew.ro The coordination geometry around the metal ion and the bond lengths and angles provide crucial information about the metal-ligand interactions. lew.rorsc.org

Table 4: Selected Crystallographic Data for Pyrazine-2-carboxamide Derivatives

| Compound | Crystal System | Space Group | Key Structural Features |

|---|---|---|---|

| N-(2-chloroethyl)pyrazine-2-carboxamide | Monoclinic | P2₁/c | Near co-planar pyrazine and amide groups, intramolecular N—H···N hydrogen bond, chains formed by intermolecular N—H···N hydrogen bonds. nih.gov |

| N-(pyridin-2-ylmethyl)pyrazine-2-carboxamide | Monoclinic | P2₁/c | Formation of inversion dimers via N—H⋯N hydrogen bonds, sheets formed by C—H⋯O hydrogen bonds. iucr.org |

| [Cu(PYZ-AM)₂]n(NO₃)₂n·2nCH₃OH | Monoclinic | C2/c | Polymeric 2-D sheet structure, pyrazineamide acts as a tridentate bridging ligand, elongated octahedral coordination geometry around Cu(II). lew.ro |

Electrochemical Characterization (e.g., Cyclic Voltammetry)

Electrochemical techniques, such as cyclic voltammetry, are used to study the redox properties of molecules. The electrochemical behavior of pyrazine and its derivatives is of interest due to their potential applications in areas like flow batteries. dtu.dk

The reduction of pyrazine derivatives is generally a complex process that depends on factors like pH and the nature of substituents. researchgate.netcdnsciencepub.com Pyrazine itself can undergo a two-electron reduction to form 1,4-dihydropyrazine. dtu.dk The presence of electron-donating or electron-withdrawing groups on the pyrazine ring can significantly affect the redox potential and the reversibility of the redox process. dtu.dk For example, methyl-substituted pyrazines show a negative shift in both anodic and cathodic peak potentials, indicating an effect on the energy level of the pyrazine ring. dtu.dk The electrochemical reduction of pyrazines can be reversible or irreversible depending on the experimental conditions. researchgate.net In acidic media, the reduction of pyrazine can involve protonation steps, leading to different electrochemical behavior at different pH values. researchgate.netacs.org

Table 5: General Electrochemical Behavior of Pyrazine Derivatives

| Derivative Type | Electrochemical Characteristic |

|---|---|

| Pyrazine with electron-withdrawing groups | Generally show reversible reduction. researchgate.net |

| Pyrazine with electron-donating groups | May show reversible reduction under specific conditions. researchgate.net |

| Unsubstituted Pyrazine | Undergoes a two-electron, multi-proton reduction process, highly dependent on pH. dtu.dkresearchgate.net |

Computational and Theoretical Investigations of N 2 Aminoethyl Pyrazine 2 Carboxamide

Quantum Chemical Calculations (e.g., Density Functional Theory)

No specific studies utilizing Density Functional Theory (DFT) or other quantum chemical methods on N-(2-aminoethyl)pyrazine-2-carboxamide were identified. While DFT has been used to study other pyrazine (B50134) carboxamide derivatives to understand their 3D structures and reactivities, this analysis has not been published for the target compound.

Information regarding the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and other molecular orbital properties for this compound is not available in the reviewed literature. Such analyses are crucial for understanding the electronic properties and reactivity of a molecule.

There are no published theoretical vibrational frequency calculations or assignments for this compound. This type of analysis, often performed using DFT, helps in the interpretation of experimental infrared and Raman spectra.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

No molecular docking or molecular dynamics simulation studies specifically featuring this compound were found. These computational techniques are commonly used to predict the binding mode and affinity of a ligand to a biological target, but they have not been publicly applied to this specific compound.

In Silico Modeling of Biological Target Interactions

There is no available research detailing the in silico modeling of this compound with any biological targets. Such studies are essential for predicting potential pharmacological activities and mechanisms of action.

Computational Assessment of Structural-Electronic Relationships

A computational assessment of the structural-electronic relationships for this compound has not been reported. This type of investigation would provide insights into how the molecule's structure influences its electronic properties and, consequently, its chemical behavior and potential biological activity.

Structure Activity Relationship Sar Studies of N 2 Aminoethyl Pyrazine 2 Carboxamide Derivatives

Impact of Substituent Modifications on Biological Efficacy

The biological activity of N-(2-aminoethyl)pyrazine-2-carboxamide derivatives is significantly influenced by the nature and position of substituents on both the pyrazine (B50134) ring and the amide moiety. Studies have demonstrated that these modifications can modulate antimycobacterial, antifungal, and photosynthesis-inhibiting properties.

Alkylation, chlorination, and the introduction of bulky groups like tert-butyl on the pyrazine ring have been shown to enhance antituberculotic and antifungal activities. For instance, the condensation of chlorides from substituted pyrazine-2-carboxylic acids with various ring-substituted anilines or aminothiazoles has yielded compounds with notable biological profiles. researchgate.net

In the pursuit of antitubercular agents, lipophilicity has been identified as a crucial factor. A linear relationship between increasing lipophilicity and enhanced biological activity has been observed within certain series of these derivatives. researchgate.net For example, 3,5-Bromo-4-hydroxyphenyl derivatives of substituted pyrazinecarboxylic acids have demonstrated high activity against Mycobacterium tuberculosis H37Rv, with inhibition rates between 54-72%. researchgate.net Similarly, 5-tert-butyl-6-chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamide showed potent antimycobacterial activity against M. tuberculosis. researchgate.net

The antifungal efficacy is also sensitive to substituent changes. The compound 5-tert-butyl-6-chloro-N-(4-methyl-1,3-thiazol-2-yl)pyrazine-2-carboxamide displayed the most significant effect against Trichophyton mentagrophytes, the most susceptible fungal strain in one study. researchgate.net Another derivative, 5-chloro-N-(3-trifluoromethylbenzyl)-pyrazine-2-carboxamide, also exhibited high antifungal activity against the same strain. researchgate.net

Furthermore, these derivatives have been evaluated as inhibitors of photosynthetic electron transport (PET) in spinach chloroplasts. The presence of a phenolic moiety has been highlighted as important for this activity. researchgate.net The inhibitory activity was found to be strongly connected with the lipophilicity of the compounds, where longer alkyl chains in the 3-(alkylamino) substituent were more favorable for effective PET inhibition.

Interactive Table: Biological Activity of Substituted this compound Derivatives

| Compound Name | Substitution | Biological Activity | Reference |

|---|---|---|---|

| 3,5-Bromo-4-hydroxyphenyl derivatives of substituted pyrazinecarboxylic acid | 3,5-Bromo-4-hydroxyphenyl on amide | High activity against Mycobacterium tuberculosis H37Rv (54-72% inhibition) | researchgate.net |

| 5-tert-butyl-6-chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamide | 5-tert-butyl, 6-chloro on pyrazine; 4-methoxybenzyl on amide | High antimycobacterial activity against M. tuberculosis (MIC = 6.25 µg/mL) | researchgate.net |

| 5-tert-butyl-6-chloro-N-(4-methyl-1,3-thiazol-2-yl)pyrazine-2-carboxamide | 5-tert-butyl, 6-chloro on pyrazine; 4-methyl-1,3-thiazol-2-yl on amide | Highest antifungal effect against Trichophyton mentagrophytes (MIC = 31.25 μmol·mL⁻¹) | researchgate.net |

| 5-chloro-N-(3-trifluoromethylbenzyl)-pyrazine-2-carboxamide | 5-chloro on pyrazine; 3-trifluoromethylbenzyl on amide | High antifungal activity against Trichophyton mentagrophytes (MIC = 15.62 µmol/L) | researchgate.net |

Exploration of Core Structure Variations and Their Effects

Alterations to the core structure of this compound have profound effects on biological activity. Modifications such as changing substituent positions on the pyrazine ring or altering the nature of the linker between the pyrazine and the aminoethyl group can lead to significant changes in efficacy.

One study demonstrated that moving an alkylamino substituent to the 3-position of the pyrazine core resulted in a decrease in antimycobacterial activity. This suggests that the spatial arrangement of substituents on the heterocyclic ring is critical for effective interaction with the biological target.

Furthermore, even subtle changes to the amide portion of the molecule can have a significant impact. For instance, replacing a -CONHCH₃ group with a -CONHC₂H₅ group, while adjusting the alkyl chain length at the 3-position to maintain comparable lipophilicity, led to a notable decrease in antimycobacterial activity. This highlights the specific structural requirements of the carboxamide moiety for optimal activity.

Stereochemical Influences on Activity

Stereochemistry is a critical factor that can dictate the biological activity of chiral derivatives of this compound. The three-dimensional arrangement of atoms in a molecule can significantly affect its interaction with biological targets, which are often stereospecific.

Research on nature-inspired compounds has shown that chiral natural products are typically biosynthesized in an enantiomerically pure form, and their stereochemistry plays a pivotal role in their biological function. This principle extends to synthetic derivatives. For example, in a study of 3-Br-acivicin isomers and their derivatives, which include amide structures, only the isomers with a specific stereochemistry, (5S, αS), displayed significant antiplasmodial activity.

This stereoselectivity suggests that the uptake of these compounds into cells may be mediated by specific transport systems, such as the L-amino acid transport system, which is known to be stereoselective. The differential activity between stereoisomers underscores the importance of a precise molecular geometry for recognition and transport across biological membranes.

Correlation between Structural Features and Target Affinity/Selectivity

A strong correlation has been established between the lipophilicity of these compounds and their antimycobacterial activity. Generally, an increase in lipophilicity, often achieved by adding alkyl or halogen substituents, leads to enhanced activity up to an optimal point. researchgate.net For example, in a series of substituted anilides, a significant decrease in activity was observed for highly lipophilic compounds, suggesting a parabolic relationship between lipophilicity and efficacy. researchgate.net

The presence of specific functional groups can also direct the activity towards certain targets. For instance, a phenolic moiety has been identified as a key feature for photosynthesis-inhibiting activity in several series of substituted pyrazine-2-carboxamides. researchgate.net This suggests that the hydroxyl group on the phenyl ring is crucial for interaction with the target site in the photosynthetic apparatus.

Molecular docking studies have provided further insights into the interactions between these derivatives and their putative targets. For some antimycobacterial compounds, the enoyl-ACP reductase (InhA) has been investigated as a possible target. Active compounds were found to share common binding interactions with known InhA inhibitors, such as fulfilling the requirement of two planar heteroaromatic or aromatic fragments connected by a linker.

The substitution pattern on the pyrazine ring and the amide nitrogen also influences selectivity. For example, certain substitutions can confer potent activity against Mycobacterium tuberculosis while having minimal effect on other bacterial or fungal strains. researchgate.net This highlights the potential for fine-tuning the molecular structure to achieve selective biological activity.

Role of Conjugation in Coordination Behavior

The conjugated π-system of the pyrazine ring, in conjunction with the adjacent carboxamide group, plays a significant role in the coordination behavior of this compound and its derivatives with metal ions. This extended electronic delocalization influences the ligand's donor properties and its ability to form stable metal complexes.

The pyrazine moiety, with its two nitrogen atoms, can act as a bridge between metal centers, leading to the formation of coordination polymers. The π-system of the ring can facilitate electronic communication between these metal centers. The carboxamide group offers additional coordination sites through the carbonyl oxygen and, upon deprotonation, the amide nitrogen. This allows for various coordination modes, including chelation.

The combination of the pyrazine ring and the amide group creates a versatile ligand scaffold. The amide group's ability to stabilize higher oxidation states of metal ions through its σ-donor properties can be complemented by the π-acceptor characteristics of other functionalities that might be introduced into the ligand framework. This interplay of electronic effects is crucial in determining the redox properties and reactivity of the resulting metal complexes.

The coordination of a metal ion to the pyrazine-carboxamide scaffold can lead to shifts in the electronic absorption spectra of the ligand, indicating an interaction between the metal d-orbitals and the ligand's π-system. The geometry of the resulting complex is also influenced by the electronic and steric properties of the ligand, which are a direct consequence of its conjugated structure.

Advanced Research Applications and Future Perspectives

Development as Ligands for Enzyme Inhibition Studies

While the broader class of pyrazine (B50134) carboxamides has been investigated for the inhibition of various enzymes, detailed studies focusing specifically on N-(2-aminoethyl)pyrazine-2-carboxamide are not extensively documented in publicly available research. The structural motifs of the pyrazine ring and the carboxamide linkage are known to interact with the active sites of numerous enzymes. For instance, derivatives of pyrazine carboxamides have been explored as inhibitors of enzymes like succinate (B1194679) dehydrogenase, which is crucial in cellular respiration. However, specific inhibitory constants (Ki) or half-maximal inhibitory concentrations (IC50) for this compound against a range of enzymes are not yet established in the literature. Future research is needed to screen this compound against a panel of enzymes to identify potential targets and to understand its structure-activity relationships.

Utilization in Receptor Binding Assays

Exploration in Materials Science as Building Blocks for Functional Materials

In the field of materials science, this compound holds promise as a versatile building block for the synthesis of functional materials. The presence of multiple coordination sites—the two nitrogen atoms of the pyrazine ring and the amide group—makes it a suitable ligand for the construction of coordination polymers and metal-organic frameworks (MOFs). nih.gov These materials are of interest for their potential applications in gas storage, catalysis, and sensing.

For example, the related ligand N-(pyridin-2-ylmethyl)pyrazine-2-carboxamide has been used to create a silver(I) nitrate (B79036) complex with a metal-organic framework structure. nih.gov Similarly, this compound could be employed to synthesize novel coordination polymers with unique structural and functional properties. Research in this area would involve reacting the compound with various metal salts and characterizing the resulting materials' structures and properties. However, specific examples of polymers or coordination complexes synthesized using this compound are not yet prevalent in the scientific literature.

Role in Understanding Biochemical Pathways and Therapeutic Potential

The pyrazine core of this compound is structurally related to pyrazinamide (B1679903), a crucial first-line drug for the treatment of tuberculosis. Pyrazinamide is a prodrug that is activated by the mycobacterial enzyme pyrazinamidase. It is plausible that this compound could interact with similar biochemical pathways.

Preliminary investigations into the biological activity of this compound suggest potential antimicrobial and anticancer properties. smolecule.com However, the precise mechanisms of action and the specific biochemical pathways modulated by this compound are yet to be elucidated. Future research should focus on detailed mechanistic studies to understand how this compound exerts its biological effects, which could pave the way for its development as a therapeutic agent.

Elicitation of Secondary Metabolite Production in Plant Cell Cultures

The application of elicitors to enhance the production of valuable secondary metabolites in plant cell cultures is a significant area of biotechnology. While various substituted pyrazine-2-carboxamides have been successfully used as elicitors to increase the yield of compounds like flavonoids and flavonolignans in cell cultures of Silybum marianum and Fagopyrum esculentum, there is currently no specific research demonstrating the use of this compound for this purpose. nih.govphcog.com

Studies on other pyrazine carboxamide derivatives have shown that they can trigger defense responses in plant cells, leading to an upregulation of secondary metabolite biosynthesis. mdpi.com For instance, N-(4-chlorobenzyl)-5-tert-butylpyrazine-2-carboxamide was found to be a good elicitor for taxifolin (B1681242) production. nih.gov Given these findings, it is conceivable that this compound could also act as an elicitor. However, experimental studies are required to confirm this hypothesis and to determine its efficacy and optimal application conditions in various plant cell culture systems.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing N-(2-aminoethyl)pyrazine-2-carboxamide, and how can reaction conditions be optimized?

- Methodology :

- Bromination : Use N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0°C for regioselective bromination of pyrazine precursors, achieving yields up to 41% .

- Amide coupling : Employ carbodiimide-based reagents (e.g., EDC/HOBt) to conjugate pyrazine-2-carboxylic acid derivatives with ethylenediamine analogs under inert conditions .

- Metal complexation : React with transition metal precursors (e.g., [RuCl(CO)H(PPh₃)₃]) in refluxing ethanol to form stable coordination complexes, with yields ranging from 65% to 88% .

Q. How is the compound characterized using spectroscopic and thermal analysis?

- Methodology :

- NMR/IR : Confirm the presence of the aminoethyl (-NH₂CH₂CH₂-) and carboxamide (-CONH-) groups via ¹H/¹³C NMR (δ ~8.5 ppm for pyrazine protons, δ ~3.3 ppm for ethylenediamine) and IR (amide I band ~1650 cm⁻¹) .

- Mass spectrometry : Use ESI-MS to verify molecular ion peaks (e.g., m/z 217.1/219.0 for brominated intermediates) .

- Thermal stability : Conduct TGA-DSC to assess decomposition patterns, with sharp endothermic peaks observed above 300°C .

Advanced Research Questions

Q. What structural modifications enhance antimycobacterial activity, and how is selectivity (SI >10) achieved?

- Methodology :

- Substituent effects : Introduce electron-withdrawing groups (e.g., -Br, -CF₃) to improve membrane permeability and target binding. For example, 6-bromo derivatives show MIC values <1 µg/mL against Mycobacterium tuberculosis .

- Selectivity Index (SI) : Calculate SI as CC₅₀/MIC using cytotoxicity assays (e.g., HepG2 cells) and microbial growth inhibition. Derivatives with SI >10 advance to in vivo testing .

Q. How does the compound act as a ligand in coordination chemistry, and what factors dictate metal complex stability?

- Methodology :

- Coordination modes : Bind via pyrazine nitrogen and carboxamide oxygen to form octahedral Ru(II) or Mn(II) complexes. Stability is influenced by ligand rigidity and π-backbonding from CO ligands .

- Supramolecular assembly : Use temperature-controlled synthesis (e.g., 60°C vs. room temperature) to generate 2D coordination polymers or 1D chains, as shown in HgCl₂ systems .

Q. What computational approaches predict interactions with biological targets like DNA or enzymes?

- Methodology :

- DFT calculations : Optimize geometry using B3LYP/6-31G(d) to evaluate HOMO-LUMO gaps and charge distribution, correlating with DNA intercalation potential .

- Molecular docking : Simulate binding to Mycobacterium DNA gyrase (PDB: 5BS8) to identify key hydrogen bonds with Arg458 and Asp533 residues .

Q. How does thermal decomposition inform formulation strategies for drug delivery?

- Methodology :

- TGA-DSC analysis : Monitor single-stage decomposition at >300°C to select compatible excipients (e.g., silica-based matrices) for sustained-release formulations .

Q. What in vivo pharmacokinetic challenges are associated with pyrazinecarboxamide derivatives?

- Methodology :

- Serum albumin binding : Use ultrafiltration assays to measure binding constants (Kₐ ~10⁴ M⁻¹) to human serum albumin, which impacts bioavailability .

- Metabolic stability : Conduct microsomal assays (e.g., rat liver microsomes) to identify oxidative hotspots (e.g., ethylenediamine chain) requiring prodrug strategies .

Q. What therapeutic potential exists for Huntington’s disease, and how are HTT-modulating derivatives designed?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.